8-Chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride
Overview
Description
“8-Chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C19H15Cl2NO2 and a molecular weight of 360.24 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for “8-Chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride” is1S/C19H15Cl2NO2/c1-11(2)24-13-6-3-5-12(9-13)17-10-15(19(21)23)14-7-4-8-16(20)18(14)22-17/h3-11H,1-2H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound has a molecular weight of 360.24 . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Pharmaceutical Research: Antimicrobial Agents
Quinoline derivatives have been extensively studied for their antimicrobial properties. The compound could be utilized in the synthesis of novel chloroquinoline analogs, which have shown promise in antibacterial and antioxidant activities . The chloro group and the quinoline core can interact with bacterial DNA and inhibit essential enzymes, leading to potential applications in treating bacterial infections.
Organic Synthesis: Building Blocks
The structural complexity of quinoline derivatives makes them valuable intermediates in organic synthesis. This compound, with its reactive carbonyl chloride group, can serve as a precursor for various organic reactions, including the construction of complex molecules for industrial and synthetic organic chemistry applications .
Drug Discovery: S1P Receptor Modulators
In drug discovery, this compound could be combined with S1P receptor modulators. S1P receptors are critical in multiple biological processes, and modulating them can lead to therapeutic applications in diseases like multiple sclerosis and cancer . The compound’s structural features may enhance the binding affinity and selectivity of S1P receptor modulators.
Chemical Synthesis: Catalysts
The compound could act as a ligand for transition metal catalysts used in various chemical reactions. Its ability to coordinate with metals can lead to the development of new catalytic systems, which are crucial in accelerating reactions in pharmaceutical and industrial chemistry .
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c1-2-9-24-13-6-3-5-12(10-13)17-11-15(19(21)23)14-7-4-8-16(20)18(14)22-17/h3-8,10-11H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQKNTLMOKICTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401195888 | |
Record name | 8-Chloro-2-(3-propoxyphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401195888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride | |
CAS RN |
1160263-79-5 | |
Record name | 8-Chloro-2-(3-propoxyphenyl)-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Chloro-2-(3-propoxyphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401195888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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